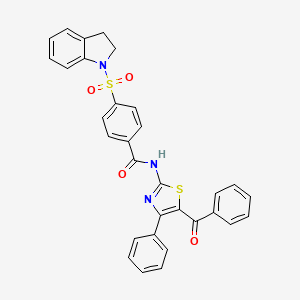
4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule inhibitor of protein kinase, which is an enzyme that plays a crucial role in the regulation of cell growth and division.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives similar to 4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide possess significant antimicrobial properties. For instance, thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a spectrum of bacteria and fungi. These compounds exhibit promising antimicrobial efficacy, highlighting their potential as lead compounds for developing new antimicrobial agents (Patel et al., 2012).
Antitumor and Anticancer Applications
Certain derivatives have been explored for their anticancer activities. Compounds incorporating the thiazolo[3,2-a]benzimidazole moiety, for example, have been synthesized and assessed for their cytotoxicity against various cancer cell lines. These studies provide a foundation for further investigation into the anticancer potential of these compounds, offering a pathway for the development of new anticancer therapies (Al-Omran et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives, similar in structure to the compound , have been identified as effective corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate significant efficiency in protecting steel against corrosion, suggesting their utility in industrial applications where corrosion resistance is critical (Hu et al., 2016).
Neuropharmacological Properties
Some piperidine derivatives exhibit neuropharmacological activities, such as anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in treating neurological disorders. These findings suggest that structurally similar compounds could be explored for their neuroprotective properties, offering insights into novel treatments for dementia and related conditions (Sugimoto et al., 1990).
Synthesis and Structural Analysis
The synthesis and structural elucidation of related compounds are of significant interest, providing insights into their chemical properties and potential applications. Studies have detailed the synthesis of various derivatives, examining their structural characteristics through spectroscopic methods and, in some cases, X-ray crystallography. These investigations contribute to a deeper understanding of the compound's chemical behavior and potential utility across different scientific domains (Stanovnik et al., 2002).
properties
IUPAC Name |
4-(dimethylamino)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-20(2)15-5-3-13(4-6-15)16(22)19-14-7-10-21(11-8-14)17-18-9-12-23-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSETLUQQFGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736000.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2736001.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)

![N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide](/img/structure/B2736008.png)
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)

![4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide](/img/structure/B2736014.png)



